
Isoxazolidine, 2-(3,4,5-trimethoxythiobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxythiobenzoyl)isoxazolidine is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol It is characterized by the presence of an isoxazolidine ring attached to a 3,4,5-trimethoxythiobenzoyl group
Preparation Methods
The synthesis of 2-(3,4,5-Trimethoxythiobenzoyl)isoxazolidine typically involves the use of metal-free synthetic routes. One common method is the (3 + 2) cycloaddition reaction, which employs catalysts such as copper (I) or ruthenium (II) . These reactions are favored due to their efficiency and the ability to produce the desired compound with high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
2-(3,4,5-Trimethoxythiobenzoyl)isoxazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms of the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxythiobenzoyl)isoxazolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparison with Similar Compounds
2-(3,4,5-Trimethoxythiobenzoyl)isoxazolidine can be compared with other similar compounds, such as 3,4,5-trimethoxybenzaldehyde and other isoxazolidine derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Properties
CAS No. |
35624-96-5 |
|---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
1,2-oxazolidin-2-yl-(3,4,5-trimethoxyphenyl)methanethione |
InChI |
InChI=1S/C13H17NO4S/c1-15-10-7-9(8-11(16-2)12(10)17-3)13(19)14-5-4-6-18-14/h7-8H,4-6H2,1-3H3 |
InChI Key |
LCRAPMXTTIIICC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=S)N2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)


![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)

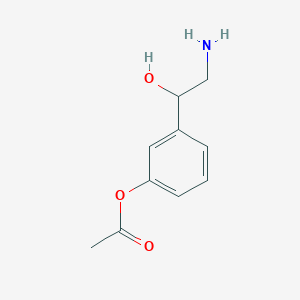
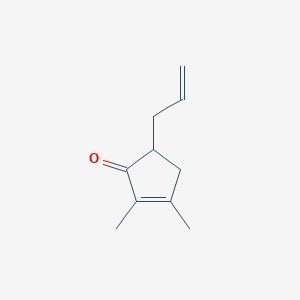
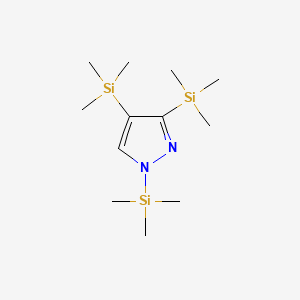
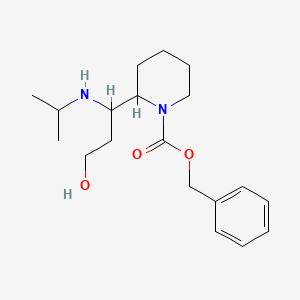
![N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13953202.png)

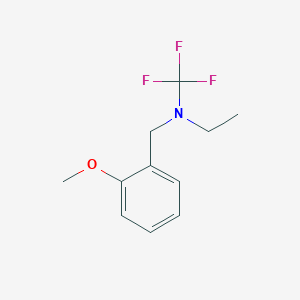
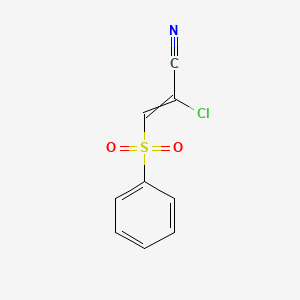
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13953229.png)
